molecular formula C19H18N4S B2580137 4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 2309221-06-3

4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B2580137
CAS RN: 2309221-06-3
M. Wt: 334.44
InChI Key: CXQRVKZDKXLQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazoloquinoxaline derivatives are known for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . For example, the synthesis of 8-methyl-4-{[3-(3,4-dimethoxy)benzylideneamino]-1H-[1,2,4]-triazolo-5-yl)thio]-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine involves a yield of 55%, with a melting point of 281–283°C .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]quinoxaline derivatives are primarily related to their synthesis. As mentioned earlier, these compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Mechanism of Action

Triazole compounds, including [1,2,4]triazolo[4,3-a]quinoxaline derivatives, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown potential antiviral activity and cytotoxicity .

Future Directions

The future directions for research on “4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline” and its derivatives could involve further exploration of their potential antiviral and antimicrobial activities . Additionally, the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-a]quinoxaline-based drugs for the treatment of multifunctional diseases could be a promising direction .

properties

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c1-12-8-9-13(2)15(10-12)11-24-19-18-22-21-14(3)23(18)17-7-5-4-6-16(17)20-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQRVKZDKXLQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.